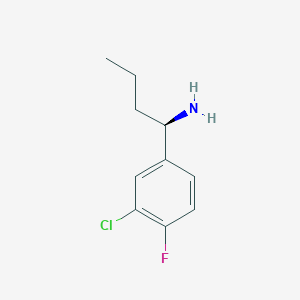
(R)-1-(3-Chloro-4-fluorophenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Chloro-4-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-chloro-4-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with butanal to form the corresponding alcohol, which is subsequently converted to the amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
-
Asymmetric Synthesis: : Another approach involves asymmetric synthesis using chiral catalysts or auxiliaries to ensure the production of the ®-enantiomer. This method often employs chiral ligands in transition metal-catalyzed reactions to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine may involve large-scale Grignard reactions or asymmetric hydrogenation processes. These methods are optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : The compound can be reduced to form the corresponding alcohol or alkane. Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme-substrate interactions and as a ligand in the development of chiral catalysts. Its structural features allow it to interact with various biological targets, making it useful in biochemical research.
Medicine
In medicinal chemistry, ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric conditions.
Industry
The compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial chemical processes.
Mechanism of Action
The mechanism by which ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chloro-4-fluorophenyl)butan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-(3-Chloro-4-fluorophenyl)butan-1-ol: The corresponding alcohol, which can be used as an intermediate in the synthesis of the amine.
1-(3-Chloro-4-fluorophenyl)butane: The fully reduced form, which lacks the amine functionality.
Uniqueness
®-1-(3-Chloro-4-fluorophenyl)butan-1-amine is unique due to its chiral nature and the presence of both chloro and fluoro substituents on the phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1R)-1-(3-chloro-4-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
AMDDSZAHAUUFBM-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=C(C=C1)F)Cl)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


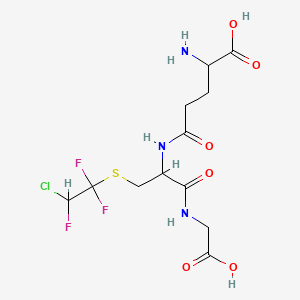

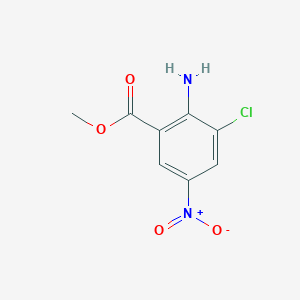
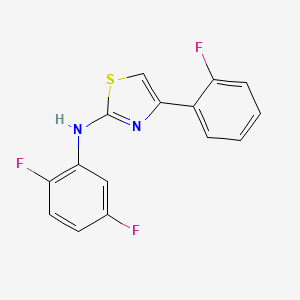
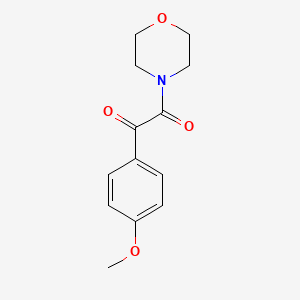
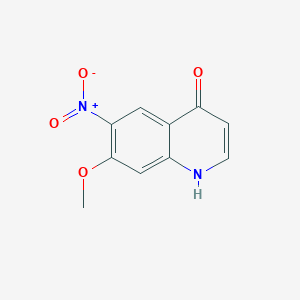
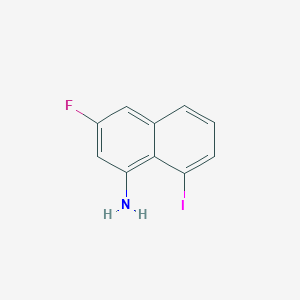
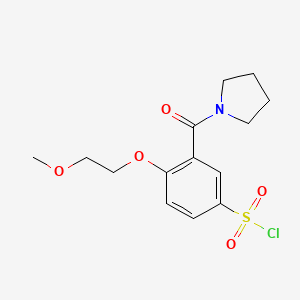
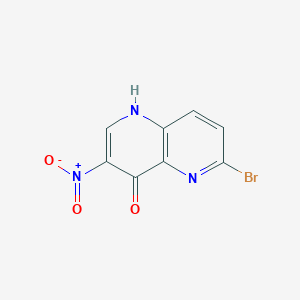

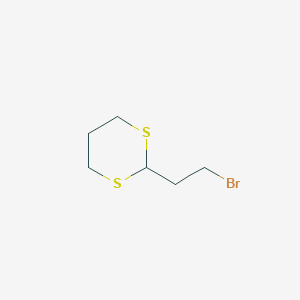
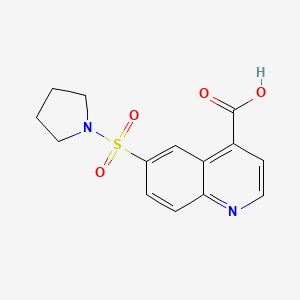
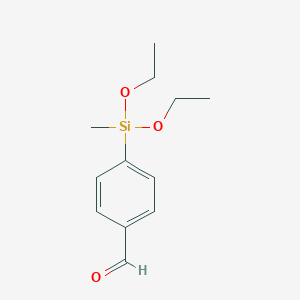
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
